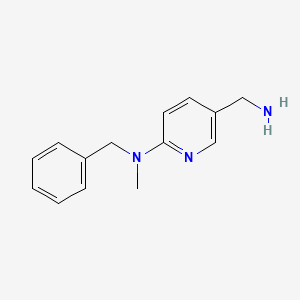

5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine

Description

Properties

IUPAC Name |

5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-17(11-12-5-3-2-4-6-12)14-8-7-13(9-15)10-16-14/h2-8,10H,9,11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNGWGSOPBGRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223080 | |

| Record name | 6-[Methyl(phenylmethyl)amino]-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016726-49-0 | |

| Record name | 6-[Methyl(phenylmethyl)amino]-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016726-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[Methyl(phenylmethyl)amino]-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-aminomethylpyridine with benzyl chloride in the presence of a base such as sodium hydride, followed by methylation using methyl iodide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Conversion to piperidine derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

Research indicates that derivatives of 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine exhibit significant anti-inflammatory effects. For instance, related compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in vitro. This inhibition occurs through the blockade of key signaling pathways including JNK and p38 MAPK, which are critical in inflammatory responses .

2. Neuropharmacology

The compound's structure suggests potential interactions with serotonin receptors, particularly the 5-HT2 receptor family. Studies on N-benzylated compounds indicate that modifications at the benzyl moiety can enhance binding affinity to these receptors, which may lead to applications in treating mood disorders or other neurological conditions . The presence of specific substituents can significantly modulate receptor affinity and functional activity, making this compound a candidate for further neuropharmacological exploration.

3. Anticancer Activity

Preliminary studies suggest that this compound and its analogs may possess anticancer properties. They have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involved may include the modulation of apoptotic pathways and the inhibition of angiogenesis .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The following aspects are noteworthy:

- Substituent Effects : Variations in the benzyl substituent significantly affect receptor binding affinities and functional activities. For example, larger lipophilic groups tend to increase affinity at serotonin receptors, while polar groups can enhance activity through hydrogen bonding interactions .

- Pyridine Ring Influence : The position and nature of substituents on the pyridine ring also impact biological activity. Modifications can alter electronic properties and steric hindrance, influencing how effectively the compound interacts with biological targets .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study demonstrated that a derivative of this compound significantly reduced inflammation in a murine model of rheumatoid arthritis. The treatment led to decreased levels of inflammatory cytokines and improved clinical scores compared to untreated controls, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Neuropharmacological Potential

In another investigation, compounds related to this compound were tested for their effects on serotonin receptors. Results indicated that specific modifications increased binding affinities, leading researchers to propose these compounds as candidates for further development in treating anxiety and depression-related disorders .

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl and methyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The aminomethyl group at position 5 donates electrons via resonance and inductive effects, creating an electron-rich pyridine ring. This contrasts with electron-withdrawing groups like -Br and -NO₂ , which increase ring electrophilicity. The -F substituent in 5-Fluoro-N-methylpyridin-2-amine exerts a moderate electron-withdrawing effect, influencing reactivity in substitution reactions.

Solubility and Bioavailability: The polar aminomethyl group enhances aqueous solubility compared to lipophilic analogs like the bromo derivative . The benzyl group in all compounds contributes to membrane permeability, but the aminomethyl group may improve target binding in biological systems via hydrogen bonding .

Synthetic Pathways: Nitro-substituted analogs (e.g., ) are typically synthesized via nitration followed by reduction, whereas bromo derivatives may involve halogenation. The aminomethyl group in the target compound likely requires reductive amination or alkylation strategies.

Research Findings and Limitations

- Reactivity: The aminomethyl group’s nucleophilicity enables Schiff base formation (similar to ), whereas nitro groups favor electrophilic aromatic substitution.

- Biological Activity: 5-Amino analogs in are used in dyes and pharmaceuticals, suggesting the target compound could have similar applications.

- Gaps : Synthesis details and experimental data (e.g., NMR, HPLC) for the target compound are absent, limiting direct comparisons.

Biological Activity

5-(Aminomethyl)-N-benzyl-N-methylpyridin-2-amine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyridine ring, which is known for its ability to interact with various biological targets, enhancing the compound's potential therapeutic applications.

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. The aminomethyl group allows for the formation of hydrogen bonds with active sites on target proteins, while the benzyl and methyl groups contribute to hydrophobic interactions that stabilize binding. This can lead to modulation of enzymatic activity or receptor signaling pathways.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, particularly those with N-benzyl substitutions. For example, certain N'-benzyl 2-amino acetamides exhibited pronounced activities in animal models for seizure disorders, with effective dosages (ED50) comparable to established anticonvulsants like phenobarbital .

Table 1: Anticonvulsant Activity Comparison

| Compound | ED50 (mg/kg) | Reference |

|---|---|---|

| This compound | TBD | |

| Phenobarbital | 22 | |

| (R)-N'-benzyl 2-amino-3-methoxypropionamide | 8.9 |

The structure-activity relationship (SAR) studies indicate that modifications at the N-benzyl position significantly affect anticonvulsant efficacy, suggesting that similar strategies could enhance the activity of this compound.

Neurotransmitter Receptor Interactions

This compound may also interact with serotonin receptors, particularly the 5-HT2A receptor. Compounds with similar structures have shown high affinity for these receptors, which are implicated in mood regulation and various psychiatric conditions .

Table 2: Receptor Binding Affinity

| Compound | Receptor Type | Binding Affinity (nM) | Reference |

|---|---|---|---|

| This compound | 5-HT2A | TBD | |

| N-(2-hydroxybenzyl) substituted compounds | 5-HT2A | 0.29 |

Case Studies and Research Findings

- Anticonvulsant Efficacy : A study demonstrated that derivatives of N-benzyl 2-amino acetamides showed significant anticonvulsant activity in maximal electroshock seizure models, indicating a promising avenue for further research into related compounds like this compound .

- Neuropharmacological Effects : Research on structurally similar compounds has revealed their potential as dual inhibitors for cholinesterases and other neuroreceptors, suggesting that modifications in the structure can lead to enhanced therapeutic profiles against neurodegenerative diseases .

- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, suggesting that the compound may also be explored for its potential in treating infections .

Q & A

Q. What are the established synthetic routes for 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine, and how do reaction conditions impact yield?

The compound is typically synthesized via a reductive amination pathway. For example, a Schiff base intermediate can be formed by condensing 5-(aminomethyl)pyridin-2-amine with benzaldehyde, followed by reduction using NaBH₄ in 1,4-dioxane under acidic conditions . Reaction efficiency depends on stoichiometric ratios (e.g., excess NaBH₄), temperature (0°C for initial mixing, 120°C for heating), and solvent polarity. Lower yields may arise from incomplete reduction or competing side reactions, necessitating purification via column chromatography or recrystallization.

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

Essential methods include:

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., N-methyl and benzyl group orientation) .

- ¹H/¹³C NMR : Identifies proton environments (e.g., methylene protons at δ ~3.5 ppm for the aminomethyl group) and confirms substitution patterns .

- Elemental analysis : Validates empirical formula, particularly for nitrogen and carbon content .

Q. What are the primary applications of this compound in coordination chemistry?

The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Mn, Co, Ni). The pyridyl and amine groups facilitate chelation, enabling catalytic studies in oxidation/reduction reactions. For instance, analogous ligands in showed catalytic activity in methanol oxidation, suggesting potential for similar applications .

Advanced Research Questions

Q. How can conflicting spectroscopic data from different synthetic batches be systematically resolved?

Contradictions in NMR or mass spectra often arise from:

- Solvent impurities : Use deuterated solvents and baseline correction.

- Tautomerism : Variable proton shifts due to equilibrium between amine and imine forms (addressed via pH control) .

- Byproducts : LC-MS or HPLC can isolate impurities (e.g., unreacted Schiff base intermediates) . Cross-validation with X-ray data (e.g., torsion angles in ) ensures structural consistency .

Q. What strategies optimize regioselectivity during functionalization of the pyridine ring?

Regioselective substitution at the pyridine’s 5-position is influenced by:

- Directing groups : The aminomethyl group directs electrophilic substitution via resonance stabilization.

- Catalytic systems : Pd-mediated coupling (e.g., Suzuki for aryl groups) requires careful ligand selection to avoid steric hindrance from the N-benzyl group . Computational DFT studies (e.g., Fukui indices) predict reactive sites, guiding experimental design .

Q. How do computational methods enhance understanding of the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to enzymes like methionine aminopeptidases. Key interactions include:

- Hydrogen bonding : Between the aminomethyl group and active-site residues (e.g., Glu235).

- π-π stacking : Benzyl group alignment with aromatic pockets . Free energy calculations (MM-PBSA) quantify binding affinity, aiding structure-activity relationship (SAR) studies .

Q. What experimental and computational approaches validate the compound’s role in catalytic cycles?

- Kinetic studies : Monitor turnover frequency (TOF) in metal-catalyzed reactions (e.g., epoxidation) using GC-MS.

- EPR spectroscopy : Detects metal oxidation states (e.g., Mn(II) → Mn(III)) during catalysis .

- DFT calculations : Simulate transition states to identify rate-limiting steps (e.g., O₂ activation in cobalt complexes) .

Methodological Considerations

Q. How is X-ray crystallography employed to resolve stereochemical uncertainties?

SHELX software refines crystal structures by optimizing bond lengths and angles. For example, used SHELXL to model H-atom positions via riding motion approximations, achieving an R-factor of <0.06 . Twinning or disorder (common in flexible benzyl groups) is addressed using the TWIN/BASF commands in SHELX .

Q. What purification techniques are optimal for isolating high-purity batches?

- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) removes polar byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .

- Preparative HPLC : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) resolve closely related impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.